molecular formula C10H9NO2S B1420307 4-(2-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one CAS No. 1095110-49-8

4-(2-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one

Cat. No. B1420307
M. Wt: 207.25 g/mol
InChI Key: FLBUAKZNOMZWAW-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound).



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Angiotensin II Receptor Antagonists

4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines, a class including compounds similar to 4-(2-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one, have been studied for potential applications in antihypertensive and cardiotropic drugs. These compounds have shown a high affinity to angiotensin receptor II, indicating their potential as inhibitors and their effectiveness in antihypertensive effects similar to valsartan (Drapak et al., 2019).

Serotonin-3 Receptor Antagonists

A derivative of 4-(2-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one, namely 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, has been identified as a highly potent serotonin-3 receptor antagonist. This compound can penetrate the blood-brain barrier, making it useful for both in vitro and in vivo studies of serotonin-3 receptor antagonists (Rosen et al., 1990).

Synthesis and Structural Studies

The cyclocondensation reaction involving compounds like 4-(2-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one has been explored for synthesizing 4,5-dihydro-1-(thiazol-2-yl)pyrazoles. These molecules adopt a T-shape structure, linking molecules into ribbons or sheets, which is significant for understanding their chemical behavior and potential applications (Mahesha et al., 2021).

Antimicrobial and Anticancer Activity

The compound 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol has been analyzed for antimicrobial and anticancer activities. Molecular docking studies have been conducted to assess its interaction with different proteins, indicating its potential in therapeutic applications (Viji et al., 2020).

Anticonvulsant Activity

Similar thiazol-2-one derivatives have been evaluated for anticonvulsant activity. Some compounds in this class have demonstrated promising results and are recommended for further studies, indicating the potential of 4-(2-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one derivatives in developing anticonvulsant drugs (Vijaya Raj & Narayana, 2006).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It could also involve recommending safety precautions for handling the compound.


Future Directions

This could involve suggesting further studies that could be done with the compound, such as testing its effectiveness as a drug, studying its environmental impact, or finding new reactions it can undergo.


properties

IUPAC Name

4-(2-methoxyphenyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-9-5-3-2-4-7(9)8-6-14-10(12)11-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBUAKZNOMZWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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